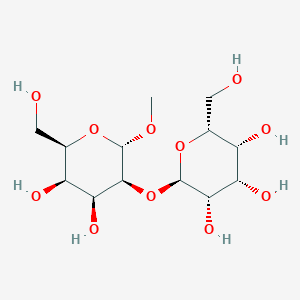
Methyl 2-O-talopyranosyltalopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-talopyranosyltalopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Methylglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Methyl 2-O-talopyranosyltalopyranoside serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of glycosides and other complex carbohydrates, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in glycosylation reactions makes it valuable for creating diverse sugar derivatives.
This compound has shown potential biological activities, particularly in:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in carbohydrate metabolism, which could have implications for treating metabolic disorders.
Pharmaceutical Applications
Given its structural characteristics, this compound is being explored for its potential use in drug formulation. Its ability to enhance the solubility and bioavailability of poorly soluble drugs positions it as a promising excipient in pharmaceutical formulations.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory tested the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating its potential application in developing new antimicrobial agents.
Case Study 2: Glycosylation Reactions
In another study focused on organic synthesis, this compound was used as a glycosyl donor in reactions with various acceptors. The reactions yielded high-purity glycosides with favorable yields, showcasing the compound's utility in synthesizing complex carbohydrates for pharmaceutical applications.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound is well-absorbed when administered orally, with favorable metabolic stability compared to other glycosides. Toxicity assessments indicate low cytotoxicity levels, making it a safe candidate for further research and potential therapeutic applications.
Propiedades
Número CAS |
111462-59-0 |
|---|---|
Fórmula molecular |
C13H24O11 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1 |
Clave InChI |
YUAFWDJFJCEDHL-KCMHCVLHSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
Me 2-O-TPTP methyl 2-O-talopyranosyltalopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















